![molecular formula C13H16N2OS B5141620 3-benzyl-5-isopropyl-2-thioxo-4-imidazolidinone](/img/structure/B5141620.png)
3-benzyl-5-isopropyl-2-thioxo-4-imidazolidinone
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Overview
Description
3-benzyl-5-isopropyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a type of imidazolidinone, which is a class of organic compounds that have diverse biological activities. In
Mechanism of Action
The mechanism of action of 3-benzyl-5-isopropyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation. This compound has been found to induce apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells by blocking the cell cycle at various stages.
Biochemical and Physiological Effects:
3-benzyl-5-isopropyl-2-thioxo-4-imidazolidinone has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce DNA damage and oxidative stress in cancer cells, which can lead to cell death. Additionally, it has been found to inhibit the activity of certain enzymes that are involved in the metabolism of cancer cells. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-benzyl-5-isopropyl-2-thioxo-4-imidazolidinone in lab experiments is that it has shown promising activity against various types of cancer cells. Additionally, it has been found to have antibacterial and antifungal activities, which could be useful in the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
Future Directions
There are several future directions for the use of 3-benzyl-5-isopropyl-2-thioxo-4-imidazolidinone in scientific research. One of the main areas of interest is in the development of new drugs that can target cancer cells. Additionally, this compound could be useful in the development of new antibiotics to combat antibiotic-resistant bacteria. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in drug development.
Synthesis Methods
The synthesis of 3-benzyl-5-isopropyl-2-thioxo-4-imidazolidinone involves the reaction of benzyl isocyanide with 2-isopropylthio-4,5-dihydro-1H-imidazol-1-one. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature and reaction time.
Scientific Research Applications
3-benzyl-5-isopropyl-2-thioxo-4-imidazolidinone has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. This compound has been shown to have promising activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to have antibacterial and antifungal activities, which could be useful in the development of new antibiotics.
properties
IUPAC Name |
3-benzyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-9(2)11-12(16)15(13(17)14-11)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHSXBDUDDFZEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=S)N1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-isopropyl-2-thioxo-imidazolidin-4-one |
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